molecular formula C11H17NO B13186614 3-Amino-2-methyl-1-(2-methylphenyl)propan-1-ol

3-Amino-2-methyl-1-(2-methylphenyl)propan-1-ol

Cat. No.: B13186614
M. Wt: 179.26 g/mol
InChI Key: PHMAWBYEJWTOEV-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(2-methylphenyl)propan-1-ol is an organic compound with the molecular formula C11H17NO It is a chiral molecule with a hydroxyl group, an amino group, and a methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(2-methylphenyl)propan-1-ol typically involves the reaction of 2-methylbenzyl chloride with 2-amino-2-methylpropan-1-ol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino alcohol acts as the nucleophile, displacing the chloride ion from the benzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(2-methylphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-amino-2-methyl-1-(2-methylphenyl)propan-1-one.

    Reduction: Formation of 3-amino-2-methyl-1-(2-methylphenyl)propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-methyl-1-(2-methylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, affecting the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: Similar structure but lacks the phenyl group.

    3-Methylamino-1-phenylpropanol: Similar structure but has a methylamino group instead of an amino group.

    1-Amino-2-methyl-2-propanol: Similar structure but with different substitution patterns.

Uniqueness

3-Amino-2-methyl-1-(2-methylphenyl)propan-1-ol is unique due to the presence of both a hydroxyl and an amino group on a chiral carbon, along with a methyl-substituted phenyl group. This combination of functional groups and chirality provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-amino-2-methyl-1-(2-methylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO/c1-8-5-3-4-6-10(8)11(13)9(2)7-12/h3-6,9,11,13H,7,12H2,1-2H3

InChI Key

PHMAWBYEJWTOEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C(C)CN)O

Origin of Product

United States

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